5-Bromo-2-(2,2-difluoroethoxy)benzaldehyde

Description

Molecular Architecture and Crystallographic Analysis

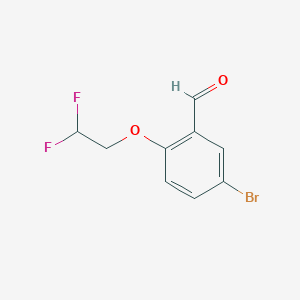

The molecular architecture of this compound features a benzene ring system substituted with three distinct functional groups positioned at specific ring carbons. The compound possesses a molecular formula of C9H7BrF2O2, indicating the presence of nine carbon atoms, seven hydrogen atoms, one bromine atom, two fluorine atoms, and two oxygen atoms within its structure. The systematic arrangement places the aldehyde group as the primary functional group, with the bromine substituent located at the meta position relative to the aldehyde carbon, and the 2,2-difluoroethoxy group positioned ortho to the aldehyde functionality.

The 2,2-difluoroethoxy substituent introduces significant structural complexity through its ether linkage and terminal difluoromethyl group. This substituent consists of an ethoxy chain where both hydrogen atoms on the terminal carbon are replaced by fluorine atoms, creating a -OCH2CF2 moiety. Similar difluoroethoxy-containing compounds demonstrate distinct conformational preferences due to the electronegativity of fluorine atoms and their influence on molecular geometry. The presence of multiple electronegative atoms creates regions of electron density depletion, which significantly impacts the overall molecular electrostatic potential distribution.

Crystallographic analysis of related brominated benzaldehyde derivatives reveals that halogen substituents typically adopt planar arrangements with the aromatic ring system. The bromine atom at position 5 introduces significant steric bulk compared to hydrogen, with a van der Waals radius approximately 1.85 Angstroms. This substitution pattern creates distinct intermolecular interactions in solid-state structures, particularly through halogen bonding mechanisms that can influence crystal packing arrangements and molecular assembly patterns.

The aldehyde functional group maintains its characteristic planar geometry, with the carbonyl carbon exhibiting sp2 hybridization. The carbon-oxygen double bond length in benzaldehyde derivatives typically measures approximately 1.21 Angstroms, while the carbon-hydrogen bond in the aldehyde group extends approximately 1.09 Angstroms. These geometric parameters remain relatively consistent across substituted benzaldehyde compounds, though electronic effects from substituents can cause minor variations in bond lengths and angles.

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides comprehensive structural identification capabilities for this compound through analysis of multiple nuclei. Proton nuclear magnetic resonance spectroscopy reveals characteristic signal patterns that enable unambiguous identification of the compound's structural features. The aldehyde proton typically appears as a singlet in the downfield region around 9.8 to 10.4 parts per million, consistent with observations in related benzaldehyde derivatives. This chemical shift reflects the strong deshielding effect of the carbonyl oxygen and the aromatic ring system.

The aromatic proton signals appear in the characteristic aromatic region between 7.0 and 8.5 parts per million, with the exact chemical shifts depending on the electronic effects of the substituents. The bromine substituent, being electron-withdrawing through inductive effects, typically causes downfield shifts for adjacent aromatic protons. The 2,2-difluoroethoxy group introduces additional complexity through its methylene protons, which appear as a triplet due to coupling with the adjacent difluoromethyl group, typically observed around 4.5 to 5.0 parts per million.

Fluorine-19 nuclear magnetic resonance spectroscopy provides definitive identification of the difluoromethyl group within the 2,2-difluoroethoxy substituent. The two fluorine atoms typically appear as equivalent nuclei, generating a triplet signal around -120 to -130 parts per million due to coupling with the adjacent methylene protons. This chemical shift range is characteristic of fluorine atoms bonded to carbon in an electron-rich environment. The coupling constant between fluorine and the methylene protons typically ranges from 15 to 25 Hertz, providing additional structural confirmation.

Carbon-13 nuclear magnetic resonance spectroscopy enables identification of all carbon environments within the molecule. The aldehyde carbon appears distinctively downfield around 190 to 200 parts per million, while aromatic carbons typically range from 110 to 160 parts per million depending on their substitution patterns and electronic environments. The difluoromethyl carbon exhibits characteristic upfield shifts due to the strong electron-withdrawing effects of the fluorine atoms, typically appearing around 110 to 120 parts per million with distinctive coupling patterns to the attached fluorine nuclei.

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups. The aldehyde carbonyl stretch typically appears as a strong, sharp absorption around 1720 to 1740 wavenumbers, consistent with aromatic aldehyde compounds. The carbon-hydrogen stretching vibrations of the aldehyde group produce characteristic doublet absorptions around 2695 to 2830 wavenumbers, distinguishing aldehydes from other carbonyl-containing compounds. The aromatic carbon-hydrogen stretching occurs in the region of 3000 to 3100 wavenumbers, while the aliphatic carbon-hydrogen stretching from the ethoxy chain appears around 2850 to 2950 wavenumbers.

The carbon-fluorine stretching vibrations provide definitive identification of the difluoromethyl group, typically appearing as strong absorptions in the region of 1000 to 1400 wavenumbers. These absorptions are characteristically intense due to the large dipole moment changes associated with carbon-fluorine bond vibrations. The carbon-bromine stretching typically produces weaker absorptions in the fingerprint region below 800 wavenumbers, though these may overlap with other molecular vibrations.

Mass spectrometry analysis provides molecular weight confirmation and fragmentation pattern information. The molecular ion peak would appear at mass-to-charge ratio 265 for this compound, with the characteristic bromine isotope pattern producing a secondary peak at mass-to-charge ratio 267 with approximately equal intensity. This isotope pattern serves as a definitive indicator of bromine presence within the molecular structure. Common fragmentation patterns include loss of the difluoroethoxy group, producing fragments at lower mass-to-charge ratios, and loss of the aldehyde functionality through various mechanisms.

Comparative Analysis with Substituted Benzaldehyde Derivatives

Comparative structural analysis with related substituted benzaldehyde derivatives reveals distinct patterns in molecular properties and spectroscopic characteristics. The closely related compound 5-bromo-2-(difluoromethoxy)benzaldehyde differs by containing a difluoromethoxy group (-OCHF2) instead of the 2,2-difluoroethoxy group (-OCH2CF2). This structural variation results in a molecular formula of C8H5BrF2O2 with a molecular weight of 251.02 grams per mole, compared to the higher molecular weight expected for the 2,2-difluoroethoxy analog.

The spectroscopic differences between these compounds are particularly evident in nuclear magnetic resonance analysis. The difluoromethoxy derivative exhibits a characteristic triplet signal for the methoxy proton around 6.6 to 6.8 parts per million due to coupling with the two fluorine atoms. In contrast, the 2,2-difluoroethoxy compound would display distinct methylene proton signals as a triplet around 4.5 to 5.0 parts per million, providing clear differentiation between these structural isomers.

Positional isomerism effects are demonstrated through comparison with 2-bromo-5-(difluoromethoxy)benzaldehyde, where the bromine and ether substituents occupy different ring positions. This positional change significantly alters the electronic distribution within the aromatic system, leading to different chemical shift patterns in nuclear magnetic resonance spectroscopy and altered reactivity patterns. The meta relationship between substituents in the 2-bromo-5-substituted compound contrasts with the ortho relationship in the 5-bromo-2-substituted analog.

Electronic effects comparison reveals that both bromine and fluorine atoms function as electron-withdrawing groups, though through different mechanisms. Bromine exhibits primarily inductive electron withdrawal, while fluorine demonstrates both strong inductive and weak mesomeric effects. The combination of these effects in polyfluorinated benzaldehyde derivatives creates unique electronic environments that influence both spectroscopic properties and chemical reactivity patterns.

Physical property comparisons indicate that fluorinated benzaldehyde derivatives typically exhibit altered solubility profiles compared to their non-fluorinated analogs. The introduction of fluorine atoms generally decreases water solubility while increasing solubility in organic solvents, particularly those with similar polarity characteristics. The 2,2-difluoroethoxy group introduces additional flexibility compared to the more rigid difluoromethoxy group, potentially affecting molecular interactions and solid-state packing arrangements.

Tautomerism and Conformational Dynamics

Tautomeric equilibria in this compound primarily involve the aldehyde functional group, though the specific substitution pattern significantly influences these equilibrium positions. Aldehyde compounds can potentially exist in equilibrium with their enol tautomers, particularly when stabilizing factors such as intramolecular hydrogen bonding or aromatic conjugation are present. However, the electron-withdrawing nature of both the bromine and difluoroethoxy substituents tends to destabilize enol forms, favoring the keto tautomer under most conditions.

The ortho relationship between the aldehyde group and the 2,2-difluoroethoxy substituent creates potential for intramolecular interactions that could influence tautomeric preferences. The oxygen atom of the ether linkage could participate in weak hydrogen bonding interactions with the aldehyde proton, though the geometry and electronic effects must be favorable for such interactions to be significant. Computational analysis of similar ortho-substituted benzaldehyde derivatives suggests that these interactions are typically weak but can influence conformational preferences.

Conformational dynamics of the 2,2-difluoroethoxy substituent involve rotation around the carbon-oxygen bond connecting the ether group to the aromatic ring. This rotation allows the substituent to adopt various conformations, each with different steric and electronic interactions with the aromatic system and other substituents. The presence of the fluorine atoms creates additional conformational considerations due to their steric bulk and electronic effects.

The difluoromethyl portion of the substituent exhibits restricted rotation around the carbon-carbon bond due to the gauche effect involving the fluorine atoms and adjacent carbon-oxygen bond. This effect, commonly observed in fluorinated compounds, tends to favor specific conformational arrangements that minimize unfavorable interactions between electron-rich regions. The preferred conformations typically involve staggered arrangements that optimize orbital interactions while minimizing steric repulsion.

Barrier heights for conformational interconversion in fluorinated ether systems typically range from 5 to 15 kilocalories per mole, depending on the specific substitution patterns and electronic effects present. These relatively low barriers suggest that conformational interconversion occurs readily at room temperature, though specific conformations may be preferred based on their relative stabilities. The electron-withdrawing effects of the fluorine atoms and aromatic substitution pattern create distinctive electronic environments that influence these conformational preferences.

Temperature-dependent studies of related fluorinated benzaldehyde derivatives indicate that conformational populations can shift significantly with changing thermal conditions. At lower temperatures, the most stable conformations predominate, while higher temperatures allow access to higher-energy conformational states. These dynamic effects can influence both spectroscopic properties and chemical reactivity, making conformational analysis important for understanding the complete structural picture of this compound.

Properties

IUPAC Name |

5-bromo-2-(2,2-difluoroethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF2O2/c10-7-1-2-8(6(3-7)4-13)14-5-9(11)12/h1-4,9H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTDGYKPZZYBIIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C=O)OCC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-Bromo-2-(2,2-difluoroethoxy)benzaldehyde typically involves the reaction of 5-bromo-2-hydroxybenzaldehyde with 2,2-difluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

5-Bromo-2-(2,2-difluoroethoxy)benzaldehyde undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity:

Research has demonstrated that derivatives of benzaldehyde compounds exhibit antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of bacteria such as Escherichia coli and Bacillus subtilis. The introduction of the difluoroethoxy group may enhance these properties due to its electron-withdrawing effects, which can increase the compound's lipophilicity and membrane permeability .

Synthesis of Schiff Bases:

5-Bromo-2-(2,2-difluoroethoxy)benzaldehyde can be utilized in the synthesis of Schiff bases, which are known for their biological activities including anti-inflammatory and anticancer properties. The formation of Schiff bases from this aldehyde has been explored in various studies, indicating potential for further development in drug discovery .

Materials Science

Polymer Chemistry:

The compound can serve as a building block in polymer synthesis. Its reactive aldehyde group allows for incorporation into polycondensation reactions to create new polymeric materials with desired properties. These materials may find applications in coatings, adhesives, and advanced composites .

Fluorinated Materials:

The presence of difluoroethoxy enhances the material's thermal stability and chemical resistance. This characteristic is particularly valuable in developing fluorinated polymers that are used in harsh chemical environments or high-temperature applications .

Case Studies

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2,2-difluoroethoxy)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-Bromo-2-(2,2-difluoroethoxy)benzaldehyde with structurally related benzaldehyde derivatives, highlighting substituent positions, molecular properties, and applications:

*Inferred based on structural analogs.

Key Findings from Research:

- Steric and Electronic Effects : The 2,2-difluoroethoxy group in the target compound introduces electron-withdrawing fluorine atoms, which polarize the aldehyde group, making it more reactive toward nucleophilic additions compared to methoxy-substituted analogs .

- Crystal Packing : Halogenated benzaldehydes like 2-bromo-5-fluorobenzaldehyde exhibit trans conformations and π-stacking interactions (centroid distances ~3.87 Å), which stabilize their solid-state structures .

- Pharmaceutical Relevance: Derivatives such as 2-bromo-5-fluorobenzaldehyde are precursors to quinazolinones, demonstrating antitumor activity in preclinical studies .

Biological Activity

5-Bromo-2-(2,2-difluoroethoxy)benzaldehyde is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a bromine atom and a difluoroethoxy group attached to a benzaldehyde moiety. Its molecular formula is and it has a molecular weight of approximately 251.06 g/mol. The presence of the bromine and difluoroethoxy groups may influence its biological interactions and pharmacokinetic properties.

1. Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives with similar structures can induce apoptosis in cancer cells by disrupting DNA replication and repair mechanisms. This is achieved through the inhibition of topoisomerase II, an essential enzyme in DNA processing during cell division .

Table 1: Summary of Anticancer Studies

2. Anti-inflammatory Effects

The compound has been implicated in modulating inflammatory pathways, potentially through its interaction with G-protein coupled receptors (GPCRs). Specifically, it may act as an antagonist or inverse agonist for bradykinin receptors, which are involved in pain and inflammation responses . This suggests that it could be beneficial in treating conditions characterized by excessive inflammation.

Pharmacokinetics and Toxicology

Preliminary toxicity assessments indicate that compounds like this compound may exhibit moderate toxicity profiles. For example, acute toxicity studies have shown harmful effects if ingested, highlighting the need for careful handling and further safety evaluations .

Table 2: Toxicity Profile

Q & A

Basic Question: What synthetic strategies are effective for preparing 5-Bromo-2-(2,2-difluoroethoxy)benzaldehyde, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, a Claisen-Schmidt condensation approach can be adapted for halogenated benzaldehydes. Evidence from analogous compounds (e.g., 5-bromo-2-hydroxybenzaldehyde) suggests using NaOH-mediated aldol condensation in acetone to introduce functional groups while preserving the aldehyde moiety . Optimization involves:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.